N-[2,5-dioxo-1-(pyridin-3-ylmethyl)-4-(trifluoromethyl)imidazolidin-4-yl]-4-fluorobenzamide
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Overview
Description
N-[2,5-dioxo-1-(pyridin-3-ylmethyl)-4-(trifluoromethyl)imidazolidin-4-yl]-4-fluorobenzamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a trifluoromethyl group, a pyridinylmethyl group, and a fluorobenzamide moiety, making it a subject of interest in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,5-dioxo-1-(pyridin-3-ylmethyl)-4-(trifluoromethyl)imidazolidin-4-yl]-4-fluorobenzamide typically involves multiple steps:
Formation of the Imidazolidinone Core: The initial step involves the reaction of a suitable amine with a carbonyl compound to form the imidazolidinone ring. This reaction often requires a catalyst and is carried out under controlled temperature and pressure conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction, using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Attachment of the Pyridinylmethyl Group: This step involves the alkylation of the imidazolidinone core with a pyridinylmethyl halide, typically in the presence of a base to facilitate the reaction.
Formation of the Benzamide Moiety: The final step is the coupling of the imidazolidinone derivative with 4-fluorobenzoic acid or its derivatives, using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridinylmethyl group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the imidazolidinone ring, potentially opening it to form simpler amine derivatives.
Substitution: The fluorobenzamide moiety can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, N-[2,5-dioxo-1-(pyridin-3-ylmethyl)-4-(trifluoromethyl)imidazolidin-4-yl]-4-fluorobenzamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor modulation, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with specific biological targets could lead to the development of new treatments for diseases such as cancer, inflammation, and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[2,5-dioxo-1-(pyridin-3-ylmethyl)-4-(trifluoromethyl)imidazolidin-4-yl]-4-fluorobenzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The trifluoromethyl and fluorobenzamide groups are particularly important for binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-[2,5-dioxo-1-(pyridin-3-ylmethyl)-4-(methyl)imidazolidin-4-yl]-4-fluorobenzamide
- N-[2,5-dioxo-1-(pyridin-3-ylmethyl)-4-(ethyl)imidazolidin-4-yl]-4-fluorobenzamide
Uniqueness
Compared to similar compounds, N-[2,5-dioxo-1-(pyridin-3-ylmethyl)-4-(trifluoromethyl)imidazolidin-4-yl]-4-fluorobenzamide is unique due to the presence of the trifluoromethyl group. This group enhances the compound’s lipophilicity and metabolic stability, potentially leading to better pharmacokinetic properties and increased biological activity.
Properties
Molecular Formula |
C17H12F4N4O3 |
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Molecular Weight |
396.30 g/mol |
IUPAC Name |
N-[2,5-dioxo-1-(pyridin-3-ylmethyl)-4-(trifluoromethyl)imidazolidin-4-yl]-4-fluorobenzamide |
InChI |
InChI=1S/C17H12F4N4O3/c18-12-5-3-11(4-6-12)13(26)23-16(17(19,20)21)14(27)25(15(28)24-16)9-10-2-1-7-22-8-10/h1-8H,9H2,(H,23,26)(H,24,28) |
InChI Key |
XCPTWZHNABFJIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CN2C(=O)C(NC2=O)(C(F)(F)F)NC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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